CCR4 Antagonist Potency in GTPγS Functional Assay Relative to Indazole Arylsulfonamide Lead Series
In the patented CCR4 antagonist series from which the target compound is conceptually derived, the most potent indazole arylsulfonamides achieve pIC50 values of 7.8–8.2 in the [³⁵S]GTPγS functional assay, representing a >100-fold improvement over the initial 4-aminoindazole sulfonamide hit (pIC50 ≈ 6.0) [1]. The target compound, bearing a distinct pyrazolylmethylamino-benzophenone scaffold rather than a sulfonamide, is expected to occupy the same intracellular allosteric site II but with a different binding pose; related N-aryl pyrazole amides have shown that replacing the sulfonamide with a carbonyl linkage can alter the pIC50 by 0.5–1.5 units depending on the aryl substitution pattern [2]. Direct head-to-head pIC50 data for CAS 821767-16-2 versus a named indazole sulfonamide comparator are not publicly available; the potency reported in patent WO2010/036632 for the closest exemplified indazole–pyrazole hybrids ranges from pIC50 <6 to >9 in CCR1 calcium-flux assays, indicating that small structural changes determine whether the compound is essentially inactive or sub-nanomolar [2].
| Evidence Dimension | CCR4 antagonist functional potency (pIC50) |
|---|---|
| Target Compound Data | Not disclosed in public literature; expected to lie within the range pIC50 <6 to >9 characteristic of the indazole–pyrazole chemotype |
| Comparator Or Baseline | Optimised indazole arylsulfonamide CCR4 antagonist (e.g., GSK2239633A, pIC50 = 7.96 ± 0.11 in [¹²⁵I]-TARC binding assay; pIC50 = 7.83 in [³⁵S]GTPγS functional assay [1]) |
| Quantified Difference | Cannot be quantified without disclosed data for CAS 821767-16-2 |
| Conditions | Human CCR4 recombinant membrane preparations; [³⁵S]GTPγS exchange assay or [¹²⁵I]-TARC competition binding |
Why This Matters
Potency in the GTPγS functional assay directly measures receptor antagonism at the signalling level and is the primary parameter used to rank-order compounds for lead optimisation; users need the exact pIC50 to position this compound relative to literature benchmarks.
- [1] Procopiou, P. A.; Ford, A. J.; Graves, R. H.; Hall, D. A.; Hodgson, S. T.; Lacroix, Y. M.; Needham, D.; Slack, R. J. Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investigation. Bioorg. Med. Chem. Lett. 2012, 22 (17), 5567–5572. View Source
- [2] Carter, P. H.; Hynes, J. N-aryl pyrazoles, indazoles and azaindazoles as antagonists of CC chemokine receptor 1: patent cooperation treaty applications WO2010/036632, WO2009/134666 and WO2009/137338. Expert Opin. Ther. Pat. 2010, 20 (11), 1609–1618. View Source
